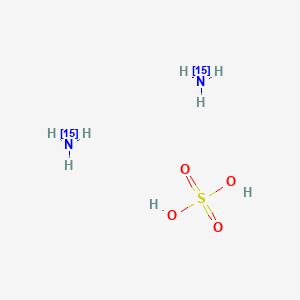

Ammonium-15N2 sulfate

Description

Propriétés

IUPAC Name |

azane;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.H2O4S/c;;1-5(2,3)4/h2*1H3;(H2,1,2,3,4)/i2*1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNBIHQBYMNNAN-ISOLYIDJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[15NH3].[15NH3].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693922 | |

| Record name | Sulfuric acid--(~15~N)ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43086-58-4 | |

| Record name | Sulfuric acid--(~15~N)ammonia (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Conceptual Basis of Stable Nitrogen Isotopes in Biogeochemical Research

Nitrogen, essential for all life, exists in two stable isotopic forms: the more abundant 14N and the heavier 15N. wikipedia.org The natural abundance of 15N is approximately 0.365 atom %. researchgate.net Biogeochemical processes, such as nitrogen fixation, nitrification, and denitrification, often involve enzymatic reactions that discriminate between these two isotopes, leading to slight changes in their relative abundances in different nitrogen pools. wikipedia.orgfrontiersin.org This phenomenon, known as isotopic fractionation, results in distinct "isotopic signatures" for various nitrogen compounds and sources. researchgate.netresearchgate.net By analyzing these signatures, scientists can trace the movement and transformation of nitrogen through ecosystems, a field known as isotopic tracing. wikipedia.orgnju.edu.cn This approach allows for the qualitative identification and quantitative apportionment of nitrogen sources and transformation processes. nju.edu.cn

The isotopic composition is typically expressed in delta (δ) notation (δ15N), which represents the per mil (‰) deviation of the 15N/14N ratio of a sample from that of a standard (atmospheric N2). wikipedia.orgnih.gov Positive δ15N values indicate an enrichment of 15N relative to the standard, while negative values signify depletion. For instance, processes like denitrification and ammonia (B1221849) volatilization lead to a significant enrichment of 15N in the remaining substrate. nih.govcopernicus.org

The Unique Utility of Ammonium 15n2 Sulfate As a Dual Labeled Tracer in Nitrogen Cycle Studies

Ammonium-15N2 sulfate (B86663), with the chemical formula (¹⁵NH₄)₂SO₄, is a salt where both ammonium (B1175870) ions are labeled with the heavy nitrogen isotope, 15N. isotopeshop.comsigmaaldrich.com This dual labeling provides a distinct advantage in nitrogen cycle research. When introduced into a system, it serves as a highly enriched source of 15N, allowing researchers to track its fate with great precision. kit.eduisotopeshop.com

The primary utility of this compound lies in its ability to quantify gross rates of nitrogen transformation processes. nih.gov In complex systems where multiple nitrogen transformations occur simultaneously—such as mineralization, nitrification, immobilization, and plant uptake—simply measuring changes in the total ammonium concentration is insufficient to understand the underlying dynamics. wikipedia.org By adding ¹⁵N-labeled ammonium sulfate, researchers can directly trace the pathways of the labeled nitrogen. For example, the appearance of ¹⁵N in nitrate (B79036) is a direct measure of nitrification, while its incorporation into microbial biomass indicates immobilization.

Furthermore, the sulfate component of the compound can also be relevant in studies where nitrogen and sulfur cycles are linked, such as in certain aquatic and soil environments. oup.com The use of Ammonium-15N2 sulfate allows for the precise calculation of reaction rates, a significant advantage over methods relying on natural abundance variations alone. wikipedia.org

Historical Development and Advancements in 15n Tracer Methodologies

Experimental Design Principles for 15N-Labeled Ammonium (B1175870) Sulfate (B86663) Applications

The successful application of Ammonium-15N2 sulfate as a tracer hinges on robust experimental design. The choice of methodology is dictated by the specific research question, the scale of the investigation, and the ecosystem being studied.

Controlled Environmental Research Systems (e.g., Mesocosms, Lysimeters)

Controlled environmental systems like mesocosms and lysimeters offer a high degree of control over experimental variables, making them ideal for detailed mechanistic studies.

Mesocosms , which are enclosed or semi-enclosed experimental setups, allow researchers to simulate and manipulate environmental conditions. For instance, in a study investigating the impact of different cover crops on nitrogen dynamics, soil mesocosms can be established. thuenen.de These are large pots or columns filled with soil, often to a significant depth, to mimic field conditions as closely as possible. In such an experiment, a known quantity of ¹⁵N-labeled ammonium sulfate is applied to the soil. mdpi.com Over a set incubation period, various parameters are monitored, including greenhouse gas fluxes (like N₂O) and changes in soil nitrogen pools. thuenen.de This allows for a detailed understanding of how different plant residues influence nitrogen mineralization and immobilization.

Lysimeters are another valuable tool, particularly for studying nutrient leaching. These are structures containing a mass of soil and are designed to collect water that has percolated through it. By applying ¹⁵N-labeled ammonium sulfate to the soil surface within a lysimeter, scientists can quantify the amount of labeled nitrogen that is leached out of the soil profile over time. This provides crucial data on the potential for nitrogen loss to groundwater.

A key advantage of these controlled systems is the ability to conduct mass balance studies. By carefully measuring all inputs and outputs of ¹⁵N, researchers can account for the fate of the applied fertilizer with a high degree of accuracy.

Field-Scale Experimental Frameworks for Ecosystem-Level Fluxes

While controlled experiments provide detailed insights, field-scale studies are essential for understanding nitrogen cycling at the ecosystem level under real-world conditions. These experiments often involve the application of ¹⁵N-labeled ammonium sulfate to larger plots within a natural or agricultural setting. rothamsted.ac.uk

A common approach is the use of the ¹⁵N gas flux method to measure dinitrogen (N₂) and nitrous oxide (N₂O) emissions directly from the soil. mdpi.com This involves applying ¹⁵N-labeled fertilizer to a defined area and then using specialized chambers to capture the gases released from the soil surface. The isotopic composition of the collected gases is then analyzed to distinguish between nitrogen derived from the applied fertilizer and that from the native soil pool. mdpi.com

Whole-ecosystem labeling experiments represent a more ambitious approach, where a significant area, such as a forest stream or a marsh, is dosed with a ¹⁵N tracer. vliz.beunh.edu These studies provide invaluable data on nitrogen retention, transformation, and transport at a landscape scale. For example, by introducing ¹⁵N-labeled ammonium sulfate into a stream, researchers can track its uptake by various organisms (from microbes to insects and fish) and its transformation into other nitrogen forms like nitrate. unh.edu

Table 1: Comparison of Field-Scale ¹⁵N Tracer Application Methods

| Method | Description | Advantages | Disadvantages |

| Plot-level Application | ¹⁵N-labeled fertilizer is applied to small, replicated plots. | High level of control and replication possible. | May not fully capture spatial heterogeneity of the ecosystem. |

| ¹⁵N Gas Flux Method | In-situ measurement of N₂ and N₂O fluxes following ¹⁵N application. mdpi.com | Provides direct measurement of gaseous N losses. mdpi.com | Can be technically challenging and labor-intensive. |

| Whole-Ecosystem Labeling | Application of ¹⁵N tracer to an entire ecosystem or a large portion of it. vliz.beunh.edu | Provides data on ecosystem-level processes and fluxes. vliz.be | Can be expensive and logistically complex. |

Incubation and Sampling Strategies for Nitrogen Pool Dynamics

Understanding the dynamics of different nitrogen pools within the soil is crucial for a complete picture of nitrogen cycling. Incubation studies , both in the laboratory and in the field, are a cornerstone of this research. thuenen.decore.ac.uk

In a typical laboratory incubation, soil samples are mixed with ¹⁵N-labeled ammonium sulfate and incubated under controlled temperature and moisture conditions. rbcsjournal.org At regular intervals, subsamples are taken and analyzed for the ¹⁵N content of various nitrogen pools, such as ammonium, nitrate, microbial biomass nitrogen, and dissolved organic nitrogen. core.ac.ukresearchgate.net This allows for the calculation of gross rates of nitrogen transformation processes like mineralization and nitrification. researchgate.net

Field incubations involve enclosing a small area of soil in situ, often using cores or cylinders, after the application of the ¹⁵N tracer. core.ac.ukrothamsted.ac.uk This method has the advantage of maintaining the soil under more natural environmental conditions. core.ac.uk

The timing and frequency of sampling are critical. Short-term incubations are often necessary to capture rapid transformation processes, while longer-term studies can reveal slower changes in nitrogen pools. thuenen.de It is also important to minimize disturbance to the soil during sampling to avoid artifacts in the results. core.ac.uk

Isotope Ratio Mass Spectrometry (IRMS) for Nitrogen Quantification and Isotopic Signature Determination

Isotope Ratio Mass Spectrometry (IRMS) is the primary analytical technique used to measure the abundance of stable isotopes, including ¹⁵N. wur.nlmeasurlabs.comut.ee It is an extremely sensitive and precise method that can detect very small differences in the isotopic ratios of samples. wur.nl

Sample Preparation Techniques for IRMS Analysis of ¹⁵N

Proper sample preparation is a critical step to ensure accurate and reliable IRMS results. The goal is to convert the nitrogen in the sample into a pure gas, typically N₂, which can then be introduced into the mass spectrometer. smu.ca

For solid samples like soil and plant material, the first step is typically drying and grinding to create a homogenous powder. iaea.org A small, precisely weighed amount of the powdered sample is then placed into a tin or silver capsule. iaea.org These capsules are then combusted in an elemental analyzer (EA) which is coupled to the IRMS. The high-temperature combustion converts all the nitrogen in the sample to N₂ gas. mpg.de

For liquid samples, such as water extracts containing ammonium or nitrate, different preparation methods are required. One common technique involves a series of chemical reactions to convert the dissolved nitrogen species into N₂O gas, which can then be analyzed by GC/MS or IRMS. nih.gov For the analysis of specific organic compounds like amino acids, derivatization techniques are often employed to make them volatile enough for gas chromatography (GC) separation prior to IRMS analysis. nih.govresearchgate.net

Care must be taken throughout the preparation process to avoid isotopic fractionation, which is any process that alters the natural isotopic ratios of the sample. researchgate.net Cross-contamination between samples, especially when working with highly enriched ¹⁵N material, must also be rigorously avoided. iaea.org

Calibration and Quality Assurance in ¹⁵N Analysis

To ensure the accuracy and comparability of ¹⁵N data, rigorous calibration and quality assurance procedures are essential. IRMS measurements are reported in delta (δ) notation, which expresses the isotopic ratio of a sample relative to an international standard. For nitrogen, the standard is atmospheric N₂. ut.ee

Calibration is achieved by analyzing well-characterized reference materials with known ¹⁵N isotopic compositions alongside the unknown samples. ucdavis.eduusgs.gov These reference materials are traceable to the primary international standards. By analyzing these standards, a calibration curve can be generated, which is then used to calculate the δ¹⁵N values of the unknown samples. nih.gov

Quality assurance involves a number of steps to monitor and control the quality of the data. This includes:

Regular analysis of quality control samples: These are materials with known isotopic compositions that are analyzed periodically throughout a sample run to check for instrument drift or other problems. ucdavis.edu

Replicate analysis of samples: Analyzing samples in duplicate or triplicate provides a measure of the analytical precision. ucdavis.edu

Use of blanks: Analyzing empty capsules or other blank materials helps to identify and correct for any background contamination.

Inter-laboratory comparisons: Participating in proficiency testing schemes allows a laboratory to compare its results with those of other labs, providing an external check on accuracy.

Complementary Spectroscopic and Molecular Approaches

Nuclear Magnetic Resonance (NMR) Spectroscopy in ¹⁵N-Labeled Metabolite Profiling

Key Principles and Applications:

Heteronuclear Correlation Spectroscopy: Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are pivotal in ¹⁵N metabolite profiling. acs.orgnih.gov These experiments correlate the chemical shifts of ¹⁵N nuclei with those of attached protons (¹H), providing a unique spectral fingerprint for each ¹⁵N-containing metabolite. nih.gov This approach significantly improves spectral resolution compared to one-dimensional (1D) ¹H NMR, where signal overlap can be a major challenge. nih.gov

Enhanced Sensitivity and Resolution: The use of ¹⁵N-labeled compounds allows for the detection of metabolites at low concentrations, often in the micromolar range. nih.gov Isotope tagging strategies, where a ¹⁵N-containing chemical tag is attached to a specific functional group (e.g., carboxyl groups), can further enhance sensitivity and resolve complex mixtures of metabolites. nih.gov

Chemical Shift Information: The chemical shift of a ¹⁵N nucleus is highly sensitive to its local electronic environment. tandfonline.com For instance, in ammonium sulfate, the two inequivalent ammonium ion sites exhibit a small but measurable difference in their ¹⁵N chemical shifts. capes.gov.br Changes in chemical shifts upon metabolic transformation provide crucial information about the conversion of ammonium into various nitrogenous compounds like amino acids and nucleotides. acs.orgresearchgate.net

Overcoming Challenges: The broad range of ¹⁵N chemical shifts can be a challenge for standard NMR pulse sequences. rsc.org The development of AI-designed broadband pulses for ¹⁵N inversion and refocusing has significantly improved the sensitivity of 2D ¹H-¹⁵N HSQC experiments, allowing for a more comprehensive analysis of nitrogen-containing metabolites in complex biological extracts. rsc.org

Table 1: Illustrative ¹⁵N NMR Chemical Shift Ranges for Key Metabolite Classes This table provides representative data and is not exhaustive.

| Metabolite Class | Typical ¹⁵N Chemical Shift Range (ppm) |

| Ammonium (NH₄⁺) | 0 - 20 |

| Amides | 80 - 120 |

| Amines (primary) | 20 - 60 |

| Amino Acids (α-amino group) | 10 - 40 |

| Nucleotides (amino groups) | 60 - 90 |

DNA-Based Molecular Techniques for Microbial Community Analysis in ¹⁵N Studies

Stable Isotope Probing (SIP) with ¹⁵N-labeled substrates like this compound is a powerful method to identify and characterize metabolically active microorganisms in complex environmental samples. nih.govspringernature.com DNA-based SIP links the functional role of microorganisms (i.e., the assimilation of nitrogen) to their phylogenetic identity. nih.govasm.org

Core Methodologies:

Density Gradient Ultracentrifugation: The fundamental principle of DNA-SIP involves the separation of "heavy" ¹⁵N-labeled DNA from "light" ¹⁴N-unlabeled DNA. nih.govresearchgate.net After incubating a microbial community with a ¹⁵N-labeled substrate, total DNA is extracted and subjected to density gradient ultracentrifugation, typically using cesium chloride (CsCl). nih.govresearchgate.net The DNA molecules with incorporated ¹⁵N will have a higher buoyant density and will form a distinct band in the gradient. nih.govresearchgate.net

Challenges and Solutions in ¹⁵N-DNA-SIP: A significant challenge in ¹⁵N-DNA-SIP is that the density shift between ¹⁵N-labeled and unlabeled DNA is relatively small (~0.016 g/ml) compared to that of ¹³C-labeled DNA (~0.036 g/ml). nih.govresearchgate.net This can lead to an overlap with the DNA of organisms having a high guanine-cytosine (G+C) content, which naturally has a higher buoyant density. nih.govresearchgate.net To overcome this, a method has been developed that uses a secondary density gradient containing bis-benzimide, a substance that binds to A-T rich regions of DNA and alters its buoyant density, thereby disentangling the effects of isotope incorporation and G+C content. nih.govresearchgate.net

High-Throughput Sequencing: Once the ¹⁵N-labeled DNA is isolated, high-throughput sequencing of phylogenetic marker genes, such as the 16S rRNA gene, is performed. nih.govnih.gov This allows for the identification of the bacterial and archaeal species that have assimilated the ¹⁵N from the provided ammonium sulfate. nih.gov This approach has been instrumental in identifying novel, uncultivated diazotrophs (nitrogen-fixing organisms) in soil. asm.org

Quantitative PCR (qPCR): Quantitative PCR can be used to determine the abundance of specific genes (e.g., 16S rRNA genes) in different fractions of the density gradient, providing a quantitative measure of ¹⁵N incorporation by different microbial groups. nih.govnih.gov

Table 2: Comparison of Molecular Techniques Used in ¹⁵N-DNA-SIP

| Technique | Purpose | Key Findings Enabled |

| Density Gradient Ultracentrifugation | Separation of ¹⁵N-labeled DNA from unlabeled DNA. nih.govresearchgate.net | Isolation of DNA from active microorganisms. nih.gov |

| High-Throughput Sequencing (e.g., of 16S rRNA gene) | Identification of microbial taxa that have incorporated ¹⁵N. nih.govnih.gov | Revealed the diversity of nitrogen-assimilating bacteria in various environments. asm.orgnih.gov |

| Terminal Restriction Fragment Length Polymorphism (T-RFLP) | Community fingerprinting to identify changes in microbial community structure. nih.gov | Can identify gradient fractions containing isotopically labeled DNA. nih.gov |

| Quantitative PCR (qPCR) | Quantification of specific genes in gradient fractions to measure ¹⁵N uptake. nih.govnih.gov | Allows for the calculation of enrichment of specific taxonomic groups. nih.gov |

Ancillary Analytical Methods for Associated Element Biogeochemistry (e.g., Sulfur, Iron)

The nitrogen cycle is intricately linked with the biogeochemical cycles of other elements, such as sulfur and iron. frontiersin.org Tracing the fate of ¹⁵N from ammonium sulfate can, therefore, provide insights into these coupled cycles.

Investigating Coupled Biogeochemical Cycles:

Sulfur Cycle: The sulfate component of ammonium sulfate can also participate in microbial metabolism. While not isotopically labeled in this specific compound, its presence can influence microbial processes. For instance, in anoxic environments, sulfate-reducing bacteria can compete with other microorganisms for organic substrates. Understanding the interplay between nitrogen and sulfur cycling is crucial for a complete picture of ecosystem functioning. umich.edu Isotope-ratio mass spectrometry can be used to measure the natural abundance of sulfur isotopes (³⁴S/³²S) in conjunction with ¹⁵N tracer studies to investigate processes like microbial sulfate reduction. collectionscanada.gc.ca

Terrestrial Ecosystems: Soil and Plant Nitrogen Dynamics

In terrestrial environments, Ammonium-¹⁵N₂ sulfate is instrumental in tracking the movement and transformation of nitrogen through the soil-plant system. It helps unravel the intricate web of microbial and plant-mediated processes that govern nitrogen availability, retention, and loss.

Nitrification, the microbial oxidation of ammonium (NH₄⁺) to nitrate (NO₃⁻), is a critical process in the nitrogen cycle. Using ¹⁵N-labeled ammonium allows for the direct measurement of gross nitrification rates, distinguishing it from concurrent processes like immobilization or denitrification. researchgate.net When Ammonium-¹⁵N₂ sulfate is introduced into a soil system, the rate at which the ¹⁵N label appears in the nitrate pool is a direct measure of the gross nitrification rate. stanford.edu

Research has shown that nitrification can be a significant sink for ammonium in various ecosystems. For instance, in some forest streams, nitrification accounted for 19% of the total ammonium uptake rate. unh.edu Studies in agricultural systems have used ¹⁵N tracers to determine that nitrification can be the primary source of nitrous oxide (N₂O), a potent greenhouse gas, particularly as soils drain after irrigation. stanford.edu In both acidic and neutral paddy soils, the application of ¹⁵N-labeled urea (B33335) followed by tracing the ¹⁵N into the nitrate pool confirmed that autotrophic ammonia (B1221849) oxidation was the dominant nitrification pathway. nih.gov These tracer experiments are crucial for understanding how factors like soil type, moisture, and agricultural practices influence the speed and pathways of nitrification. stanford.edunine-esf.org

Denitrification is the microbial reduction of nitrate to gaseous nitrogen forms, primarily dinitrogen (N₂) and nitrous oxide (N₂O), leading to a loss of nitrogen from the soil. thuenen.de The ¹⁵N gas-flux method, which often involves adding a ¹⁵N-labeled tracer like Ammonium-¹⁵N₂ sulfate (which is then nitrified to labeled nitrate) or directly adding labeled nitrate, is a key technique for quantifying these gaseous losses. thuenen.decopernicus.orgcopernicus.org This method allows for the measurement of both N₂O and the much more challenging N₂ flux against the high atmospheric N₂ background. thuenen.decopernicus.orgqut.edu.au

Studies using this approach have revealed important insights. For example, in a Mexican wheat system, denitrification was the dominant source of N₂O emissions for several days following irrigation, when soils were anaerobic. stanford.edu The method's accuracy relies on several assumptions, including the homogeneous distribution of the tracer in the soil. thuenen.decopernicus.org Researchers have compared different tracer application techniques, such as injection into intact soil cores versus mixing with homogenized soil, to refine the methodology and ensure accurate flux measurements. copernicus.orgcopernicus.org Such investigations are vital for creating accurate nitrogen budgets and developing strategies to mitigate greenhouse gas emissions from soils. mdpi.com

Nitrogen immobilization is the process where inorganic nitrogen, such as ammonium, is taken up by microorganisms and converted into organic nitrogen within their cells and tissues. Remineralization is the reverse process, where organic nitrogen is broken down back into inorganic forms. researchgate.net Ammonium-¹⁵N₂ sulfate is used to trace the movement of ammonium into the soil's organic and microbial pools and its subsequent release.

When ¹⁵N-labeled ammonium is added to soil, its incorporation into the soil organic matter can be tracked over time. usda.gov Laboratory incubation studies have shown that ammonium immobilization is primarily a biotic process, driven by microbial uptake. usda.gov For example, one study found that the recovery of ¹⁵N from an ammonium source in the live soil's organic matter pool increased from 9% after 15 minutes to 53% after 28 days. usda.gov This rapid microbial immobilization is a key mechanism for nitrogen retention in soils. so.ch

The ¹⁵N tracing models, such as the FLUAZ model, can calculate multiple nitrogen fluxes simultaneously, including immobilization and remineralization. researchgate.net These models have confirmed that remineralization of recently immobilized nitrogen occurs concurrently with immobilization, representing a rapid internal N cycle. researchgate.net Studies have shown that while ammonium immobilization is often dominant, nitrate can also be immobilized, and the ratio depends on the relative availability of the two nitrogen forms. researchgate.netresearchgate.net

The use of Ammonium-¹⁵N₂ sulfate as a tracer has been fundamental to understanding how plants absorb, transport, and utilize nitrogen. iaea.orgiaea.org By supplying plants with ¹⁵N-labeled ammonium, researchers can precisely track the journey of nitrogen from the soil into the roots, through the plant's vascular system, and its incorporation into essential organic molecules like amino acids and proteins. jircas.go.jpmdpi.com

Kinetic studies using ¹⁵N reveal that inorganic nitrogen is primarily assimilated into glutamine, which then serves as a nitrogen donor for the synthesis of other amino acids. jircas.go.jpnih.gov Different plant species and even different varieties within a species can show varying preferences and efficiencies for ammonium versus nitrate uptake. tandfonline.comtandfonline.com For example, studies on tea plants showed that ammonium uptake could be double that of nitrate under certain conditions, with the absorbed ammonium-derived nitrogen being largely retained in the roots and lower stem. tandfonline.com In contrast, studies on rice varieties found significant differences in their ability to assimilate nitrate, while their assimilation of ammonium was similar. tandfonline.com

The rhizosphere, the soil region immediately surrounding plant roots, is a hotspot for nitrogen transformation and uptake. Using Ammonium-¹⁵N₂ sulfate allows for detailed investigation of the processes occurring in this critical zone. Studies have shown that plants can directly take up ammonium via specific transporter proteins (AMTs) located in the root cells. oup.comnih.govnih.gov The expression and activity of these transporters can be regulated by the plant's nitrogen status and the availability of ammonium in the soil. oup.com

Labeling studies have demonstrated that nitrogen released from roots, known as rhizodeposition, is an important part of the plant's nitrogen budget. cdnsciencepub.com As plants develop, the nature of this rhizodeposition can change; for instance, in early growth stages, it may be dominated by exudates, while in mature plants, it is more associated with root turnover. cdnsciencepub.com The ¹⁵N tracer technique has been crucial in quantifying the amount of nitrogen acquired by roots and distinguishing it from the nitrogen that is cycled within the rhizosphere through microbial activity and root exudation. scispace.com

Once ¹⁵N-labeled ammonium is taken up by the roots, its movement (translocation) and distribution (partitioning) among different plant organs can be meticulously tracked. This provides a dynamic picture of how plants allocate nitrogen resources to support growth and reproduction. frontiersin.org

Studies have shown that after uptake, nitrogen is translocated from the roots to the shoots via the xylem. researchgate.netresearchgate.netmdpi.com The efficiency of this root-to-shoot translocation can be influenced by other nutrients. For example, an adequate zinc supply has been shown to increase the translocation of ¹⁵N to the shoots and its distribution to the leaves in rice. researchgate.net

The partitioning of ¹⁵N varies significantly with the plant's developmental stage. nih.govjircas.go.jp In pea plants, for example, before seed filling, most of the absorbed nitrogen is allocated to vegetative organs. nih.gov However, once seed filling begins, a large proportion of this nitrogen, along with newly absorbed nitrogen, is remobilized and partitioned to the developing seeds. nih.govnih.gov At maturity, over 70% of the nitrogen in pea seeds can originate from nitrogen that was remobilized from vegetative tissues like leaves, stems, and roots. nih.govnih.gov Similarly, in rice, remobilized nitrogen from vegetative organs can account for up to 70% of the final ear nitrogen. jircas.go.jp These findings, made possible by ¹⁵N tracing, are critical for understanding nutrient management and improving crop yields.

Data from Research Findings

Table 1: Partitioning of Exogenously Supplied ¹⁵N in Pea Plants During Seed Filling Data shows the distribution of newly assimilated nitrogen taken up during the seed-filling period.

| Plant Compartment | Percentage of ¹⁵N Allocated (%) |

| Seeds | 49.9 |

| Roots | 19.2 |

| Leaves | 14.6 |

| Stems | 11.6 |

| Pod Walls | 4.7 |

| Source: Adapted from research on nitrogen partitioning in Pisum sativum. nih.gov |

Table 2: Comparison of Nitrogen Uptake in Tea Plants from a Mixed-N Solution Plants were supplied with a solution containing equal parts (50 mg/L) of NO₃⁻-N and NH₄⁺-N for 24 hours.

| Nitrogen Form | Relative Uptake |

| ¹⁵NH₄⁺-N | ~2x |

| NO₃⁻-N | ~1x |

| Source: Based on a study on nitrogen uptake characteristics in Camellia sinensis. tandfonline.com |

Table 3: Recovery of ¹⁵N from Labeled Ammonium in Soil Organic Matter Over Time Data reflects the percentage of added ¹⁵NH₄⁺ that was immobilized into the soil organic matter pool in a laboratory incubation.

| Incubation Time | ¹⁵N Recovery in SOM (%) |

| 15 minutes | 9 |

| 28 days | 53 |

| Source: Derived from a study on biotic and abiotic immobilization of nitrogen in forest soils. usda.gov |

Plant Uptake and Assimilation of 15N-Labeled Ammonium and Its Derivatives

Aquatic and Marine Ecosystems: Water Column and Sediment Nitrogen Cycling

The application of ¹⁵N tracers, including ammonium-¹⁵N₂ sulfate, has been instrumental in unraveling the complex nitrogen (N) cycling processes within aquatic and marine ecosystems. These tracers allow for the precise measurement of transformation rates in both the water column and sediments, providing critical insights into the fate of nitrogen in these environments.

Nitrogen Cycling Processes in Lentic and Lotic Systems Using ¹⁵N Tracers

In both still (lentic) and flowing (lotic) freshwater systems, ¹⁵N-labeled compounds are used to quantify key nitrogen transformation rates. These include processes such as nitrification (the microbial oxidation of ammonium to nitrate), denitrification (the microbial reduction of nitrate to dinitrogen gas), and uptake by primary producers. By introducing a known amount of a ¹⁵N-labeled substrate like ammonium-¹⁵N₂ sulfate and tracking its movement through different nitrogen pools, researchers can determine the rates of these processes. This approach has revealed the dynamic nature of nitrogen cycling in rivers, lakes, and reservoirs, highlighting the importance of microbial activity in controlling nutrient availability and water quality.

Anaerobic Ammonium Oxidation (Anammox) Dynamics in Sediments

Anaerobic ammonium oxidation (anammox) is a microbial process where ammonium is oxidized under anoxic conditions using nitrite (B80452) as the electron acceptor, producing dinitrogen gas. The discovery of anammox has fundamentally changed our understanding of the marine nitrogen cycle, as it represents a major pathway for nitrogen loss from the oceans. The use of ¹⁵N-labeled ammonium and nitrite has been essential in quantifying the rates of anammox in various marine sediments. These studies have shown that anammox can be responsible for a significant portion of the total N₂ production in many marine environments, making it a key process in regulating global nitrogen budgets.

Sulfate-Dependent Anaerobic Ammonium Oxidation (Sulfammox) Mechanisms and Extent

More recently, another anaerobic ammonium oxidation pathway has been identified: sulfate-dependent anaerobic ammonium oxidation (sulfammox). In this process, ammonium is oxidized using sulfate as the electron acceptor. While the exact microbial players and biochemical pathways are still under investigation, ¹⁵N-labeled ammonium sulfate has been a key tool in demonstrating the occurrence of this process. Studies using ¹⁵N tracers are helping to determine the extent and environmental conditions under which sulfammox occurs, potentially revealing another important sink for reactive nitrogen in anoxic environments.

Ferric Iron-Dependent Anaerobic Ammonium Oxidation (Feammox) Contributions to Nitrogen Loss

Here is an interactive data table summarizing research findings on nitrogen cycling in aquatic and marine ecosystems using ¹⁵N tracers:

| Process | Ecosystem Type | ¹⁵N Tracer Used | Key Findings |

| Nitrification & Denitrification | Lentic & Lotic Systems | Ammonium-¹⁵N₂ sulfate | Microbial activity is a primary driver of nitrogen availability and transformation in freshwater systems. |

| N Fluxes at Sediment-Water Interface | Aquatic Ecosystems | ¹⁵N-labeled compounds | The sediment-water interface is a hotspot for nitrogen transformations, influencing overall ecosystem nitrogen budgets. |

| Anammox | Marine Sediments | ¹⁵N-labeled ammonium and nitrite | Anammox is a major pathway for nitrogen loss in marine environments, significantly impacting global nitrogen cycling. |

| Sulfammox | Anoxic Environments | ¹⁵N-labeled ammonium sulfate | Demonstrates a novel pathway for anaerobic ammonium oxidation linked to the sulfur cycle. |

| Feammox | Iron-rich Sediments and Soils | ¹⁵N-labeled ammonium | Identifies a pathway for nitrogen loss coupled to the iron cycle in specific environments. |

Dissimilatory Nitrate Reduction to Ammonium (DNRA) and ¹⁵N Retention

Dissimilatory nitrate reduction to ammonium (DNRA) is a crucial microbial respiratory process in the global nitrogen cycle where nitrate (NO₃⁻) is reduced to ammonium (NH₄⁺). This pathway directly competes with denitrification, the process that reduces nitrate to gaseous forms of nitrogen (N₂O and N₂), which are then lost from the ecosystem. Unlike denitrification, DNRA conserves nitrogen within the local environment by converting the highly mobile nitrate anion into ammonium, a form that is readily assimilated by plants and microbes or sorbed onto soil minerals, thereby enhancing nitrogen retention. nih.govnih.govcopernicus.org

The study of DNRA and its role in nitrogen retention has been significantly advanced through the use of stable isotope tracers, particularly compounds labeled with Nitrogen-15 (¹⁵N). While the direct tracing of the DNRA pathway involves the use of ¹⁵N-labeled nitrate, understanding the subsequent fate and retention of the produced ammonium often involves experiments using ¹⁵N-labeled ammonium compounds, such as Ammonium-¹⁵N₂ sulfate.

Tracing DNRA with ¹⁵N-Labeled Substrates

To quantify the rates of DNRA, researchers typically introduce a ¹⁵N-labeled nitrate tracer (e.g., K¹⁵NO₃) into a soil or sediment sample. jove.com The rate of DNRA is then determined by measuring the production and accumulation of ¹⁵N-labeled ammonium (¹⁵NH₄⁺) in the system over time. jove.comwiley.com This method allows for the direct measurement of the nitrate-to-ammonium conversion rate, distinguishing it from other nitrogen transformation processes occurring simultaneously, such as mineralization or nitrification. copernicus.org

Numerous studies have utilized this ¹⁵N tracer methodology to compare the importance of DNRA relative to denitrification across various ecosystems. These investigations have revealed that DNRA can be a dominant fate for nitrate, challenging the long-held view that denitrification is the primary nitrate reduction pathway in anoxic environments. nih.govwiley.com For instance, research in upland humid tropical forest soils using ¹⁵N tracers found that DNRA rates were approximately three times greater than the combined nitrogen gas fluxes from denitrification. wiley.com Similarly, in Japanese rice paddy soils, microcosm experiments with ¹⁵N tracers showed that DNRA occurred to a similar extent as denitrification. nih.gov

Table 1: Comparative Rates of DNRA and Denitrification in Different Ecosystems Using ¹⁵N Tracer Methods

| Ecosystem | DNRA Rate (μg N·g⁻¹·d⁻¹) | Denitrification Rate (as N₂O/N₂) (μg N·g⁻¹·d⁻¹) | Key Finding | Reference |

|---|---|---|---|---|

| Upland Tropical Forest | ~0.6 | ~0.2 (as N₂O flux) | DNRA accounted for 75% of nitrate pool turnover, significantly exceeding denitrification. | wiley.com |

| Japanese Rice Paddy Soil | Comparable to denitrification | Comparable to DNRA | DNRA was enhanced under nitrate-limiting conditions relative to organic carbon. | nih.govnih.gov |

| Hypersaline Microbial Mats | 0.2 - 1.8 (mmol N m⁻² day⁻¹) | Not detectable (as N₂) | Denitrification was incomplete, producing N₂O but not N₂ gas, while DNRA was a measurable pathway for nitrate reduction. | nih.gov |

Factors Influencing the Partitioning Between DNRA and Denitrification

The competition between DNRA and denitrification is controlled by several key environmental factors. The ratio of available electron donors (typically organic carbon) to electron acceptors (nitrate), or the C/N ratio, is considered a dominant regulating factor. copernicus.orgmdpi.com Generally, DNRA is favored in environments with a high C/NO₃⁻ ratio, where nitrate is the limiting factor for microbial respiration. nih.govnih.gov In such conditions, microorganisms that perform DNRA can gain more energy per mole of nitrate compared to denitrifiers. Conversely, denitrification tends to dominate under low C/NO₃⁻ ratios. mdpi.com Oxygen availability is another critical factor; both processes are anaerobic, but studies have shown they have different sensitivities to oxygen, with DNRA sometimes being more prevalent than denitrification at low but detectable oxygen concentrations. copernicus.org

Table 2: Environmental Factors Regulating DNRA vs. Denitrification

| Factor | Condition Favoring DNRA | Condition Favoring Denitrification | Reference |

|---|---|---|---|

| Carbon to Nitrate (C/NO₃⁻) Ratio | High (Electron donor excess) | Low (Electron acceptor excess) | nih.govnih.govnih.gov |

| Oxygen (O₂) Concentration | Favored over denitrification at hypoxic (low O₂) levels in some sediments. | Favored at very low to zero O₂ levels. Inhibited by oxygen. | copernicus.org |

| Sulfide Availability | Stimulated by sulfide, which can serve as an electron donor. | Depressed by sulfide, which can repress key enzymes. | copernicus.org |

Ammonium-¹⁵N₂ Sulfate and the Study of Nitrogen Retention

Once nitrate is converted to ammonium via DNRA, the resulting ¹⁵NH₄⁺ (from tracer studies) joins the soil's native ammonium pool. The fate of this conserved nitrogen is critical for understanding long-term ecosystem fertility and ¹⁵N retention. Ammonium-¹⁵N₂ sulfate is an invaluable tool for directly studying the pathways of this ammonium pool. By applying ((¹⁵NH₄)₂SO₄) to soils, researchers can trace the movement of ammonium into various soil nitrogen pools, thereby quantifying key retention mechanisms. researchgate.net

These retention pathways include:

Microbial Immobilization: The assimilation of ammonium into the biomass of bacteria and fungi (Soil Microbial Biomass N, or SMBN).

Mineral Fixation: The abiotic entrapment of ammonium ions within the crystal lattice of certain clay minerals.

Plant Uptake: The absorption of ammonium by plant roots.

Studies using ¹⁵N-labeled ammonium sulfate have demonstrated how soil fertility and management practices influence these retention processes. For example, in soils with varying fertility levels, the addition of ((¹⁵NH₄)₂SO₄) revealed that in low-fertility soil, mineral fixation was the primary mechanism for ammonium retention. In contrast, with the addition of organic matter (straw), microbial immobilization became the dominant retention pathway, especially in higher fertility soils. researchgate.net This highlights that the nitrogen conserved by DNRA is more likely to be retained through biotic pathways in fertile, carbon-rich soils, while abiotic fixation may be more important in low-fertility, clay-rich soils.

Table 3: Retention of ¹⁵N from Ammonium Sulfate in Different Soil N Pools

| Soil Condition | Primary ¹⁵N Retention Pool | Secondary ¹⁵N Retention Pool | Key Finding | Reference |

|---|---|---|---|---|

| Low Fertility Soil (No Straw) | Fixed Ammonium-N | Soil Microbial Biomass N (SMBN) | Mineral fixation was 1.1–3.5 times higher than microbial immobilization. | researchgate.net |

| High Fertility Soil (With Straw) | Soil Microbial Biomass N (SMBN) | Fixed Ammonium-N | Straw addition enhanced the importance of microbial immobilization for N retention. | researchgate.net |

Agricultural and Environmental Sustainability Research

Enhancing Agricultural Nitrogen Use Efficiency (NUE) with ¹⁵N-Ammonium Sulfate (B86663)

Improving the efficiency with which crops utilize applied nitrogen is paramount for reducing fertilizer costs and minimizing environmental impacts. ¹⁵N-labeled ammonium (B1175870) sulfate is instrumental in quantifying how different agricultural strategies affect nitrogen uptake by plants and its retention in the soil.

The method and timing of fertilizer application significantly influence how much nitrogen is taken up by the crop versus how much is lost to the environment. Studies using ¹⁵N-labeled fertilizers help determine the most effective strategies. For instance, research comparing different placement methods has shown that banding (placing fertilizer in a concentrated strip near the seeds) can be more efficient than broadcasting (spreading it over the entire soil surface). One study found that fertilizer N recovery in plant tops was 42.0% to 53.1% for banded treatments, compared to 22.8% to 42.8% for surface broadcast treatments. unl.edu

The timing of application is also crucial. Applying nitrogen when the plants have the highest demand can improve uptake. Experiments have been conducted by applying ¹⁵N-labeled ammonium sulfate at the time of seeding or later when plants are actively growing (e.g., 20 to 25 cm high) to evaluate the most efficient timing for crop uptake. usda.gov The goal of these approaches is to synchronize N availability with the crop's metabolic needs, thereby maximizing uptake and minimizing losses. unl.edu

| Application Strategy | Fertilizer N Recovery in Plant Tops (%) | Source |

| Surface Broadcast | 22.8 - 42.8 | unl.edu |

| Banded | 42.0 - 53.1 | unl.edu |

| Sugarcane Variety | Total N Accumulation (g pot⁻¹) | N Use Efficiency from ¹⁵N Fertilizer (%) | Source |

| RB92579 | 9.8 | ~60 | mdpi.com |

| RB867515 | 10.3 | ~60 | mdpi.com |

Plant Growth-Promoting Microorganisms (PGPM), including certain bacteria and fungi, can significantly enhance a plant's ability to assimilate nitrogen. These microorganisms employ various mechanisms, such as modifying root architecture for better nutrient exploration, fixing atmospheric nitrogen, and producing phytohormones that stimulate plant growth. mdpi.comnih.gov

The use of ¹⁵N-labeled ammonium sulfate has been pivotal in proving that PGPM directly increase the uptake of fertilizer-derived nitrogen. In a greenhouse study with tomatoes, inoculation with a mixture of PGPR strains (Bacillus amyloliquefaciens and Bacillus pumilus) along with a reduced amount of ¹⁵N-depleted ammonium sulfate resulted in plant growth comparable to that achieved with the full fertilizer rate without PGPR. unl.edu The isotopic analysis confirmed that the PGPR-inoculated plants took up more of the applied fertilizer N. unl.edu Similarly, studies on sugarcane with diazotrophic bacteria have been conducted to evaluate their potential to improve nitrogen use efficiency from ¹⁵N ammonium sulfate. mdpi.com These findings highlight the potential of PGPM as a key component in integrated nutrient management systems to improve N assimilation from fertilizers like ammonium sulfate. unl.edu

Soil health and management practices play a critical role in determining the fate of applied nitrogen. The addition of organic amendments, such as barnyard manure or straw, can influence the retention and availability of nitrogen from ¹⁵N-ammonium sulfate.

A long-term study revealed that in soils previously fertilized with manure, applied ¹⁵N was held more abundantly in the soil but was less utilized by subsequent barley and maize crops compared to soils that did not receive manure. tandfonline.com The recovery of ¹⁵N by the first barley crop ranged from 4% in the manure-only plots to 11% in the unfertilized plots. tandfonline.com Straw addition has been shown to significantly enhance the role of the soil microbial biomass N (SMBN) pool in the retention and supply of nitrogen from ammonium sulfate. researchgate.net

Conservation agriculture practices, such as no-till farming, can also impact nitrogen dynamics. A study on durum wheat found a higher nitrogen use efficiency (NUE) for both grain and straw under no-till compared to conventional tillage across three different nitrogen application rates, suggesting that no-till systems can be an effective strategy for reducing soil nitrogen losses. mdpi.com

| Treatment (Barley Crop) | ¹⁵N Recovery in Crop (%) | Source |

| No Fertilizer (NF) | 11 | tandfonline.com |

| Chemical Fertilizer (CF) | Not specified | tandfonline.com |

| Manure Fertilizer (MF) | 4 | tandfonline.com |

| Chemical + Manure (CM) | Not specified | tandfonline.com |

Assessing Environmental Fate and Mitigating Nitrogen Losses

While essential for agriculture, excess nitrogen can be lost from the soil system, leading to environmental problems such as groundwater contamination. ¹⁵N-ammonium sulfate is a powerful tool for quantifying these losses and evaluating strategies to mitigate them.

Nitrogen leaching occurs when soluble forms of nitrogen, primarily nitrate (B79036) (NO₃⁻), are transported by water below the plant root zone and into groundwater. Although ammonium sulfate contains nitrogen in the ammonium (NH₄⁺) form, which is less mobile, it can be converted to nitrate through the microbial process of nitrification. Research suggests that ammonium sulfate may result in less NO₃⁻ leaching compared to nitrate-based fertilizers. epa.gov

Directly quantifying the amount of fertilizer-derived nitrogen that leaches to groundwater is a complex but critical task for environmental assessment. Isotope tracer studies are invaluable for this purpose. By applying ¹⁵N-labeled ammonium sulfate to a field, researchers can measure the amount of ¹⁵N that appears in water collected from below the root zone or in groundwater monitoring wells. This allows for a direct calculation of the percentage of applied fertilizer that is lost through leaching. researchgate.net Studies have shown that a significant portion of applied nitrogen, in some cases more than 25%, can be leached as nitrate into groundwater, highlighting the need for management practices that minimize these losses. nih.gov

Characterization of ¹⁵N-Ammonia Volatilization under Varied Environmental Conditions

Ammonia (B1221849) (NH₃) volatilization is a significant pathway for nitrogen (N) loss from agricultural systems, reducing fertilizer efficiency and contributing to environmental pollution. The use of Ammonium-¹⁵N₂ sulfate allows researchers to precisely trace the fate of applied ammonium (NH₄⁺) and quantify its loss as ammonia gas under different environmental scenarios.

Research indicates that several factors influence the rate of ammonia volatilization from ammonium sulfate. These include soil pH, temperature, moisture, and the presence of other chemical compounds. In calcareous or alkaline soils, the volatilization of ammonia from ammonium sulfate can be more pronounced. This is because the sulfate ion (SO₄²⁻) can dissolve calcium carbonate (CaCO₃), leading to an increase in soil pH around the fertilizer granule, which in turn promotes the conversion of NH₄⁺ to NH₃ gas.

Factors such as fertilizer application rate, soil NH₄⁺ concentration, and temperature have been shown to cause large variations in the δ¹⁵N value of volatilized ammonia. nih.gov A comprehensive dataset from various controlled treatments showed that δ¹⁵N-NH₃ values emitted from soil ranged widely, from -46.09‰ to +10.22‰, with an average of -26.81 ± 11.17‰. nih.gov

Interactive Data Table: Factors Influencing δ¹⁵N of Volatilized Ammonia from Soil

This table summarizes average δ¹⁵N-NH₃ values observed under different controlling factors.

| Controlling Factor | Category | Average δ¹⁵N-NH₃ (‰) |

| N Fertilizer Type | Ammonium-based | -32.43 ± 6.86 |

| Air Temperature | Varied | -29.10 ± 10.04 |

| Soil Moisture | Varied | -30.31 ± 6.18 |

| Soil pH | Varied | -24.84 ± 13.76 |

| Soil Type | Varied | -23.53 ± 7.66 |

| Land Use | Varied | -14.57 ± 12.54 |

Data sourced from a comprehensive database on soil δ¹⁵N-NH₃ values. nih.gov

Development and Evaluation of Nitrogen Loss Reduction Technologies (e.g., Nitrification Inhibitors)

To enhance the efficiency of nitrogen fertilizers like ammonium sulfate and minimize environmental losses, various technologies have been developed, with a primary focus on nitrification inhibitors (NIs). These chemical compounds delay the microbial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), a process known as nitrification. mdpi.com By keeping nitrogen in the less mobile ammonium form for a longer period, NIs reduce the risk of nitrate leaching and nitrous oxide (N₂O) emissions from denitrification. mdpi.com

The application of Ammonium-¹⁵N₂ sulfate in conjunction with nitrification inhibitors allows for precise evaluation of their efficacy. By tracing the ¹⁵N label, researchers can determine how effectively NIs slow down the activity of ammonia-oxidizing microorganisms and retain nitrogen in the soil. The most widely used nitrification inhibitors in agriculture include 3,4-dimethylepyrazole phosphate (B84403) (DMPP) and dicyandiamide (B1669379) (DCD). researchgate.net

Studies have shown that NIs can have distinct effects on different groups of ammonia-oxidizing microbes, namely ammonia-oxidizing archaea (AOA) and ammonia-oxidizing bacteria (AOB). A meta-analysis concluded that NIs tend to work by selectively inhibiting AOB, which are often more sensitive to these compounds than AOA. researchgate.net In some cases, the inhibition of the more competitive AOB by NIs like DMPP and DCD can lead to a proliferation of AOA and comammox (complete ammonia-oxidizing) bacteria. iaea.org

Interactive Data Table: Effect of Nitrification Inhibitors on Ammonia Oxidizer Abundance

This table illustrates the general response of ammonia-oxidizing bacteria (AOB) and archaea (AOA) to the application of nitrification inhibitors in agricultural soils.

| Microbial Group | Response to Nitrification Inhibitor Addition | Common Inhibitors Studied |

| Ammonia-Oxidizing Bacteria (AOB) | Negative (abundance decreases) | DMPP, DCD |

| Ammonia-Oxidizing Archaea (AOA) | Positive or Neutral (abundance increases or shows no change) | DMPP, DCD |

This generalized data is based on findings that NIs often selectively inhibit AOB over AOA. researchgate.net

Tracing Anthropogenic Nitrogen Inputs in Ecosystems

Attribution of Atmospheric Nitrogen Deposition to Ecosystems

Ammonium-¹⁵N₂ sulfate is a critical tool for tracing the fate of atmospheric nitrogen deposition. By applying this labeled compound in experimental settings, scientists can simulate nitrogen deposition and follow its path through various ecosystem components, including plants, soil, and water. usda.gov However, much of the research in this area focuses on analyzing the natural isotopic signatures (δ¹⁵N) of nitrogen compounds in the atmosphere to attribute deposition to its sources. wikipedia.org

Different sources of atmospheric nitrogen have distinct δ¹⁵N signatures. Ammonia emissions resulting from volatilization processes, such as from agricultural fertilizers and livestock manure, tend to be depleted in ¹⁵N, resulting in negative δ¹⁵N values. researchgate.net Conversely, nitrogen oxides (NOx) emitted from high-temperature combustion processes, like vehicle exhaust, are typically enriched in ¹⁵N and have positive δ¹⁵N signatures. researchgate.net

This difference in isotopic signatures allows researchers to differentiate between atmospheric nitrogen originating from agricultural versus industrial or vehicular sources. researchgate.net By measuring the δ¹⁵N of nitrogen in environmental samples like mosses, lichens, or soil, scientists can infer the primary sources of nitrogen deposition in a particular ecosystem. wikipedia.org For instance, moss samples collected near busy roads have shown positive δ¹⁵N signatures, reflecting deposition from traffic, while those downwind of poultry farms exhibit highly negative values, indicative of ammonia deposition from manure. researchgate.net

While natural abundance studies provide a semi-quantitative understanding, enrichment studies using compounds like Ammonium-¹⁵N₂ sulfate allow for precise quantification of how deposited ammonium is processed and partitioned within an ecosystem. researchgate.netkit.edu

Fate of Agricultural Nitrogen Runoff in Downstream Environments

The application of ¹⁵N-labeled fertilizers, such as Ammonium-¹⁵N₂ sulfate, is a powerful technique for quantifying the movement of agricultural nitrogen from fields into downstream aquatic environments via runoff and leaching. iaea.orgunl.edu This enrichment technique allows researchers to distinguish the applied fertilizer N from the native N already present in the soil and water, providing a clear picture of the fertilizer's environmental fate. kit.edu

When Ammonium-¹⁵N₂ sulfate is applied to a field, the ¹⁵N tracer can be monitored in various environmental compartments over time. This includes measuring its concentration in soil at different depths, its uptake by crops, and, crucially, its presence in runoff water and leachate. iaea.orgwikipedia.org By analyzing the ¹⁵N abundance in water samples collected from runoff, streams, and groundwater, scientists can accurately quantify the amount of fertilizer-derived nitrogen that is lost from the agricultural system. iaea.org

Lysimeter studies, which involve large, undisturbed soil columns, are often used in conjunction with ¹⁵N tracers to measure N leaching under controlled conditions. researchgate.net These experiments have demonstrated that the form of nitrogen matters; recovery of fertilizer N was found to be greater from an ammonium source compared to a nitrate source, as ammonium is less prone to immediate leaching. wikipedia.org

Tracing studies provide essential data for developing and validating models of nitrogen transport and for designing better agricultural management practices that improve nitrogen use efficiency and protect water quality. iaea.org Understanding the quantity and timing of fertilizer N loss helps in optimizing fertilizer application rates and timing to minimize environmental impact. unl.edu

Emerging Research Directions and Future Perspectives

Integration of 15N Tracing with Multi-Omics Technologies (e.g., Proteomics, Metagenomics, Metabolomics)

The integration of 15N tracing with multi-omics technologies is revolutionizing our ability to link microbial identity to metabolic function within complex environmental matrices. By supplying Ammonium-15N2 sulfate (B86663) as a tracer, researchers can follow the flow of nitrogen through microbial communities and into various biomolecules, providing a more holistic view of nitrogen metabolism.

Proteomics: In proteomics, 15N labeling with compounds like Ammonium-15N2 sulfate allows for the quantitative analysis of protein expression and turnover. This is particularly valuable in understanding how organisms respond to changes in nitrogen availability. For instance, studies have utilized ammonium (B1175870) sulfate in proteome prefractionation to improve the detection of carbonylated proteins, which are markers of oxidative stress researchgate.net. By using the 15N-labeled version, researchers can trace the incorporation of nitrogen into newly synthesized proteins under various environmental conditions, offering insights into metabolic pathways and stress responses at the protein level.

Metagenomics: Stable Isotope Probing (SIP) with 15N-labeled substrates, including this compound, is a powerful technique for identifying the microorganisms actively assimilating nitrogen in a community. In this approach, the labeled nitrogen is incorporated into the DNA and RNA of active microbes. Subsequent sequencing of the "heavy" nucleic acids reveals the identity of these key functional players nih.gov. This has been instrumental in understanding the roles of different bacterial and fungal communities in the assimilation of fertilizer nitrogen in agricultural soils researchgate.net. While technically challenging due to the smaller density shift compared to 13C, methods are being developed to enhance the separation of 15N-labeled DNA, making 15N-DNA-SIP an increasingly effective tool nih.gov.

Metabolomics: In metabolomics, 15N tracing helps to elucidate metabolic pathways and quantify the flux of nitrogen through various metabolic networks. By tracking the incorporation of 15N from this compound into metabolites, scientists can identify the number of nitrogen atoms in each metabolite and confirm their biological origin frontiersin.org. This approach provides a dynamic picture of nitrogen assimilation and transformation within cells and ecosystems. Single-cell stable isotope probing, for example, can measure the incorporation of 15N into metabolites at the individual cell level, offering unprecedented resolution in understanding metabolic heterogeneity within microbial populations nih.gov.

Table 1: Integration of this compound with Multi-Omics Technologies

| Omics Technology | Application of this compound | Key Research Findings |

|---|---|---|

| Proteomics | Quantitative analysis of protein expression and turnover. | Improved detection of carbonylated proteins, providing insights into oxidative stress responses researchgate.net. |

| Metagenomics (SIP) | Identification of active nitrogen-assimilating microorganisms. | Revealed the roles of specific bacterial and fungal communities in fertilizer nitrogen uptake in soils researchgate.net. |

| Metabolomics | Elucidation of metabolic pathways and nitrogen flux. | Enables the identification of nitrogen atoms in metabolites and confirmation of their biological origin frontiersin.org. |

Advanced Biogeochemical Modeling of 15N Cycling at Ecosystem and Global Scales

This compound is a important tool for the development and validation of advanced biogeochemical models that simulate nitrogen cycling at both ecosystem and global scales. These models are essential for predicting the fate of nitrogen in the environment and its impact on ecosystem health and climate.

The use of 15N tracers provides crucial data for parameterizing and calibrating nitrogen transformation processes within these models. By applying 15N-enriched compounds like this compound, researchers can quantify gross rates of nitrogen transformation processes such as mineralization, nitrification, and denitrification iaea.org. This process-level information is critical for improving the accuracy of models like DeNitrification-DeComposition (DNDC) and Terrestrial Ecosystem Model (TEM), which simulate carbon and nitrogen cycling in various ecosystems nih.gov.

Furthermore, 15N data helps in validating the outputs of these complex models. By comparing model predictions with empirical data from 15N tracing studies, scientists can assess the model's performance and identify areas for improvement frontiersin.org. This iterative process of model development and validation, supported by data from 15N tracer studies, is essential for building more robust and predictive biogeochemical models. At a global scale, understanding the natural abundance of 15N, which is influenced by various nitrogen cycle processes, provides a way to integrate and validate large-scale models of the Earth's nitrogen cycle nih.govresearchgate.netwikipedia.org.

Development of Innovative 15N-Based Diagnostic Tools for Plant and Soil Health

The application of this compound is fostering the development of innovative diagnostic tools for assessing plant and soil health. These tools provide a more precise and dynamic understanding of nutrient cycling and availability, moving beyond static measurements of nutrient concentrations.

One of the key applications is in determining the nitrogen fertilizer use efficiency (NUE) of crops. By applying 15N-labeled fertilizers, such as this compound, researchers can accurately trace the uptake of fertilizer nitrogen by the plant, its distribution within different plant tissues, and its retention in the soil nih.govplymouth.ac.uk. This information is invaluable for developing optimized fertilization strategies that maximize crop yield while minimizing nitrogen losses to the environment. Studies on crops like coffee and corn have successfully used this technique to evaluate the efficiency of different fertilizer application practices nih.goviaea.org.

In terms of soil health, 15N tracing can be used to assess key microbial processes that govern nitrogen availability. By monitoring the transformation of 15N-labeled substrates, it is possible to diagnose the rates of nitrogen mineralization and nitrification, which are critical indicators of soil fertility and health iaea.org. These 15N-based diagnostic approaches offer a more functional assessment of soil health compared to traditional chemical analyses alone.

Table 2: 15N-Based Diagnostic Applications for Plant and Soil Health

| Diagnostic Application | Analyte/Process Measured | Relevance to Health Assessment |

|---|---|---|

| Plant Health | Nitrogen Fertilizer Use Efficiency (NUE) | Optimizes fertilizer application for improved crop yield and reduced environmental impact nih.goviaea.org. |

| Nutrient uptake and allocation | Assesses the plant's ability to acquire and utilize nitrogen for growth nih.gov. | |

| Soil Health | Gross nitrogen mineralization rate | Indicates the soil's capacity to supply plant-available nitrogen from organic matter. |

| Gross nitrification rate | Provides insights into the potential for nitrate (B79036) leaching and nitrous oxide emissions iaea.org. |

High-Resolution Spatial and Temporal Analysis of 15N Fluxes in Heterogeneous Environments

Understanding the movement of nitrogen in heterogeneous environments, such as agricultural landscapes and natural ecosystems, requires analytical techniques that can capture both spatial and temporal variability. The use of this compound in combination with advanced analytical methods is enabling high-resolution mapping of nitrogen fluxes.

Spatially, innovative microplot research techniques that utilize 15N-labeled fertilizers allow for the detailed study of nitrogen dynamics at a fine scale nih.gov. These approaches can help to understand how factors like soil type, topography, and vegetation cover influence nitrogen retention and loss within a landscape. By taking multiple soil and plant samples from these microplots over time, researchers can create detailed maps of 15N distribution and infer the dominant pathways of nitrogen movement.

Temporally, the development of new analytical tools and models, such as the Ntrace tool, allows for a more dynamic analysis of 15N tracing data iaea.org. These tools can disentangle simultaneously occurring nitrogen transformation processes and provide time-resolved estimates of nitrogen fluxes. This is particularly important for capturing the effects of episodic events, such as rainfall or fertilization, on nitrogen cycling. The combination of high-frequency sampling and advanced modeling is providing unprecedented insights into the temporal dynamics of nitrogen in the environment.

Understanding the Role of 15N in Climate Change Feedbacks and Mitigations

This compound is an indispensable tool for research aimed at understanding the role of the nitrogen cycle in climate change feedbacks and for developing effective mitigation strategies. A significant area of focus is the emission of nitrous oxide (N2O), a potent greenhouse gas, from agricultural soils.

By using 15N-labeled fertilizers, scientists can distinguish the sources of N2O emissions, such as nitrification and denitrification, and quantify the contribution of fertilizer nitrogen to these emissions wikipedia.org. This is crucial for understanding how different agricultural management practices, such as the use of nitrification inhibitors or different fertilizer application methods, can mitigate N2O production nih.gov. For example, 15N tracing studies have been used to assess the efficacy of nitrification inhibitors in reducing N2O emissions from various cropping systems nih.goviaea.org.

Furthermore, 15N tracing helps in understanding how climate change factors, such as increased temperature and altered precipitation patterns, affect nitrogen cycling and subsequent greenhouse gas emissions. Long-term 15N tracer studies are particularly valuable for assessing the effects of slow, cumulative changes on ecosystem nitrogen retention and loss frontiersin.org. The insights gained from these studies are critical for developing climate-smart agricultural practices that can help to both mitigate climate change and adapt to its impacts. The application of ammonium sulfate has also been shown to influence methane (B114726) (CH4) emissions from paddy fields, suggesting another avenue through which nitrogen management can interact with climate change researchgate.net.

Q & A

Q. How is Ammonium-15N₂ sulfate utilized as a nitrogen tracer in plant physiology studies?

Ammonium-15N₂ sulfate is applied in agricultural research to quantify nitrogen uptake efficiency in plants. Methodologically, it is administered as a labeled fertilizer (e.g., dissolved in irrigation water or mixed with soil), and the incorporation of ¹⁵N into plant tissues (roots, stems, leaves) is measured using isotope ratio mass spectrometry (IRMS) or nuclear magnetic resonance (NMR). For example, 5 g/L of Ammonium-15N₂ sulfate can be added to nutrient-depleted growth media, followed by sampling at intervals to track isotopic enrichment .

Q. What analytical techniques are recommended for detecting ¹⁵N-labeled ammonium in biological samples?

- NMR Spectroscopy : Prepare a calibration curve using 0.05–2 ppm Ammonium-15N₂ sulfate in 0.003 M sulfuric acid. A mixture of 600 μL labeled solution and 30 μL dimethyl sulfoxide-d₆ is analyzed via ¹H NMR (800 MHz) to quantify ¹⁵N-ammonium .

- Isotope Ratio Mass Spectrometry (IRMS) : Acidify samples to convert NH₄⁺ to NH₃ gas, which is then combusted to N₂ for ¹⁵N/¹⁴N ratio analysis. Ensure calibration with certified ¹⁵N standards .

Q. What purity standards and quality controls are critical for Ammonium-15N₂ sulfate in experimental workflows?

- Isotopic Purity : ≥98 atom% ¹⁵N (for high-sensitivity tracing) or ≥10 atom% (for cost-effective bulk studies) .

- Chemical Purity : USP-grade standards require ≥99% purity, with ≤5 ppm iron, ≤1.0 mL chloride impurities, and ≤0.005% insoluble residues. Titration with 1N NaOH and sulfuric acid is used for validation .

Advanced Research Questions

Q. How can researchers design a metabolic flux analysis (MFA) study using Ammonium-15N₂ sulfate?

Protocol :

- Labeling : Transfer cells (e.g., yeast) to nitrogen-deficient media, then supplement with 5 g/L Ammonium-15N₂ sulfate for 1 hour to trace nucleotide synthesis .

- Extraction : Quench metabolism using liquid N₂, then extract metabolites with methanol:water (80:20).

- LC-MS Analysis : Quantify ¹⁵N-labeled purine/pyrimidine intermediates (e.g., ATP, GTP) via targeted mass spectrometry. Normalize data to internal ¹³C standards .

Q. How to mitigate isotopic contamination in ¹⁵N₂ fixation assays when using Ammonium-15N₂ sulfate as a reference?

- Contaminant Testing : Pre-test commercial ¹⁵N₂ gas stocks by equilibrating with 0.1 M KCl (for NH₄⁺) and 0.1 M KNO₃ (for NO₃⁻). Analyze via IRMS to detect ¹⁵N-labeled impurities .

- Method Validation : Include negative controls (unlabeled ammonium) and cross-validate with independent labs to rule out batch-specific contamination .

Q. What cross-disciplinary applications exist for Ammonium-15N₂ sulfate in environmental and materials science?

- Electrocatalysis : Use ¹⁵N-labeled ammonium to quantify NH₃ production in nitrogen reduction reactions (NRR). For example, TiB₂ catalysts are tested in 0.1 M KOH with 15N₂ gas, and synthesized NH₃ is derivatized with 4-(dimethylamino)benzaldehyde for UV-Vis quantification .

- Atmospheric Chemistry : Track NH₃ volatilization from soils using ¹⁵N-labeled ammonium, coupled with cavity ring-down spectroscopy (CRDS) to resolve δ¹⁵N signatures in air samples .

Key Methodological Recommendations

- Calibration : Always prepare fresh ¹⁵N standards for NMR/IRMS to avoid deuterium exchange artifacts .

- Contamination Checks : Validate isotopic purity of reagents before long-term studies, especially in low-abundance tracing .

- Interdisciplinary Collaboration : Combine isotopic tracing with omics (e.g., proteomics, transcriptomics) to resolve nitrogen metabolic networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.